molecular formula C14H22O2 B13794633 3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene-5-carboxaldehyde diethyl acetal

3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene-5-carboxaldehyde diethyl acetal

Cat. No.: B13794633
M. Wt: 222.32 g/mol
InChI Key: XPTYNVVWIOVRPP-WTIISPKJSA-N
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Description

3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene-5-carboxaldehyde diethyl acetal is a complex organic compound with a unique structure. It is characterized by its hexahydro-4,7-methanoindene core, which is a bicyclic structure, and the presence of a carboxaldehyde group protected as a diethyl acetal. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene-5-carboxaldehyde diethyl acetal typically involves multiple steps. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The carboxaldehyde group can then be introduced through formylation reactions, and finally, the aldehyde is protected as a diethyl acetal using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and efficient purification techniques such as distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene-5-carboxaldehyde diethyl acetal can undergo various chemical reactions, including:

    Oxidation: The acetal group can be hydrolyzed to the aldehyde, which can then be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetal carbon, using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene-5-carboxaldehyde diethyl acetal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene-5-carboxaldehyde diethyl acetal depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

    Dicyclopentadiene: A related compound with a similar bicyclic structure but without the carboxaldehyde and acetal groups.

    Tricyclo[5.2.1.0(2,6)]dec-3-ene: Another bicyclic compound with structural similarities.

    4,7-Methanoindene: A compound with a similar core structure but different functional groups.

Uniqueness

3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene-5-carboxaldehyde diethyl acetal is unique due to the presence of the carboxaldehyde group protected as a diethyl acetal, which imparts specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a compound of interest in various research fields.

Properties

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

(1S,7S)-9,9-diethoxytricyclo[5.2.1.02,6]dec-3-ene

InChI

InChI=1S/C14H22O2/c1-3-15-14(16-4-2)9-10-8-13(14)12-7-5-6-11(10)12/h5,7,10-13H,3-4,6,8-9H2,1-2H3/t10-,11?,12?,13-/m0/s1

InChI Key

XPTYNVVWIOVRPP-WTIISPKJSA-N

Isomeric SMILES

CCOC1(C[C@@H]2C[C@H]1C3C2CC=C3)OCC

Canonical SMILES

CCOC1(CC2CC1C3C2CC=C3)OCC

Origin of Product

United States

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